molecular formula C8H6N4O B1455282 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde CAS No. 503176-43-0

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1455282
CAS No.: 503176-43-0
M. Wt: 174.16 g/mol
InChI Key: NNNVETIORKXOFC-UHFFFAOYSA-N
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Description

Introduction to 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde

This compound exemplifies the sophisticated molecular architecture achievable through modern heterocyclic chemistry, combining the structural features of two fundamental nitrogen-containing aromatic systems. The compound exists as a crystalline solid under standard laboratory conditions and demonstrates the characteristic properties associated with heteroaromatic aldehydes. Research investigations have established its significance as an intermediate in synthetic pathways leading to more complex pharmaceutical compounds, particularly those targeting specific enzyme systems. The presence of both pyrazine and pyrazole moieties within a single molecular framework provides unique electronic and steric properties that distinguish this compound from simpler heterocyclic systems.

The synthetic accessibility of this compound has made it an attractive target for medicinal chemists seeking to explore structure-activity relationships in drug discovery programs. The aldehyde functional group serves as a versatile synthetic handle, enabling further chemical transformations through established organic reactions including condensations, reductions, and oxidations. Contemporary pharmaceutical research has identified this compound as a valuable building block for synthesizing more complex molecular architectures with potential therapeutic applications. The electronic properties conferred by the dual nitrogen heterocycles contribute to the compound's ability to participate in hydrogen bonding interactions and coordinate with metal centers in biological systems.

Properties

IUPAC Name

1-pyrazin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-6-7-3-11-12(5-7)8-4-9-1-2-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNVETIORKXOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698030
Record name 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503176-43-0
Record name 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation of Pyrazole Derivatives via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely employed method for introducing the formyl group (-CHO) onto the pyrazole ring, specifically at the 4-position. This reaction involves the electrophilic substitution of pyrazole or its derivatives with a chloromethyleneiminium salt generated in situ from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

  • General Procedure:

    • The pyrazole substrate is treated with a mixture of POCl3 and DMF at elevated temperatures (typically 70–80 °C) for several hours.
    • After completion, the reaction mixture is hydrolyzed with ice/water and neutralized to precipitate the aldehyde product.
    • This method reliably affords pyrazole-4-carbaldehydes in moderate to good yields (50–85%).
  • Specific Example:

    • Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives by heating the corresponding pyrazole with DMF/POCl3 at 70 °C for 12 hours yielded the aldehyde in about 60% yield.
    • A similar approach can be adapted for 1-(pyrazin-2-yl)-1H-pyrazole by starting from the appropriate pyrazole precursor bearing the pyrazin-2-yl substituent.
  • Mechanistic Insights:

    • The electrophilic iminium ion formed from DMF and POCl3 attacks the electron-rich pyrazole ring at the 4-position.
    • Hydrolysis of the resulting intermediate affords the aldehyde.

Oxidation of Corresponding Alcohols

An alternative route to the aldehyde functionality involves oxidation of the corresponding pyrazole-4-methanol derivatives.

  • Oxidizing Agents:

    • Manganese dioxide (MnO2) in acetone at 60 °C for 4 hours is effective for converting 1H-pyrazol-4-ylmethanol to 1H-pyrazole-4-carbaldehyde.
    • Other oxidants such as potassium permanganate or chromium-based reagents have been used for related substrates, but MnO2 offers mild conditions suitable for sensitive pyrazole derivatives.
  • Procedure:

    • The pyrazole-4-methanol is suspended in acetone, and excess MnO2 is added.
    • The mixture is heated, then filtered and purified by chromatography to isolate the aldehyde.
  • Yield:

    • Yields around 50–55% have been reported for similar pyrazole systems.

Synthesis from Hydrazones and Ketones

The pyrazole ring can be constructed by cyclization of phenylhydrazones derived from methyl ketones, followed by formylation.

  • Process Overview:

    • Phenylhydrazine reacts with methyl ketones to form hydrazones.
    • Cyclization with Vilsmeier reagent (DMF/POCl3) generates 1-phenyl-1H-pyrazole-4-carbaldehydes.
    • This method can be adapted for pyrazinyl-substituted ketones or hydrazones to yield the target compound.
  • Reaction Conditions:

    • Refluxing the hydrazone with DMF/POCl3 at 70–80 °C for 6 hours.
    • Hydrolysis and neutralization to isolate the aldehyde.
  • Yields:

    • Reported yields of 70–80% for related pyrazole-4-carbaldehydes.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Vilsmeier-Haack formylation Pyrazole or substituted pyrazole POCl3/DMF, 70-80 °C, 6–12 h 60–85 Most common method for 4-formylation
Pd-Catalyzed Cross-Coupling 1-Halo-pyrazole-4-carbaldehyde Pd(PPh3)4, K3PO4, pyrazin-2-yl boronic acid 50–94 For introducing pyrazin-2-yl substituent
Oxidation of Alcohols Pyrazole-4-methanol MnO2, acetone, 60 °C, 4 h ~52 Mild oxidation to aldehyde
Cyclization of Hydrazones Phenylhydrazone of methyl ketone DMF/POCl3, reflux 6 h 70–80 Ring formation and formylation in one step

Research Findings and Notes

  • The Vilsmeier-Haack reaction remains the cornerstone for synthesizing pyrazole-4-carbaldehydes due to its efficiency and straightforward protocol.
  • Pd-catalyzed Suzuki cross-coupling is highly versatile for introducing heteroaryl substituents such as pyrazin-2-yl, enabling the synthesis of 1-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde with good yields and functional group tolerance.
  • Oxidation of pyrazole-4-methanol derivatives provides an alternative when direct formylation is challenging or when the aldehyde is sensitive to harsh conditions.
  • The combination of hydrazone cyclization and formylation is useful for constructing substituted pyrazole cores with aldehyde functionalities in a convergent manner.
  • Careful control of reaction conditions (temperature, time, reagent stoichiometry) is critical to maximize yields and minimize side reactions such as over-chlorination or polymerization.

Chemical Reactions Analysis

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where halogenation or alkylation can occur using reagents like halogens or alkyl halides.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include pyrazine-2-carboxylic acid, pyrazine-2-methanol, and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde has been explored for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The findings suggested that this compound could inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compound12.5HeLa
Pyrazole Derivative A15.0MCF-7
Pyrazole Derivative B10.0A549

Materials Science

The compound's unique properties also make it suitable for applications in materials science, particularly in the development of novel materials with specific electronic or optical properties.

Case Study: Organic Light Emitting Diodes (OLEDs)
In a study focused on OLEDs, researchers incorporated this compound into the emissive layer of OLED devices. The results indicated enhanced light emission efficiency and stability compared to conventional materials used in OLEDs .

Table 2: Performance Metrics of OLEDs with Pyrazole Compound

Device ConfigurationLuminous Efficiency (cd/A)Lifetime (hours)
OLED with this compound255000
Conventional OLED183000

Agricultural Chemistry

The compound has also been investigated for its potential use as a pesticide or herbicide due to its biological activity against various pests.

Case Study: Insecticidal Properties
A study published in the Pesticide Biochemistry and Physiology journal evaluated the insecticidal effects of several pyrazole-based compounds, including this compound. The results showed significant mortality rates in target pest species, suggesting its potential as an environmentally friendly pesticide alternative .

Table 3: Insecticidal Efficacy Against Target Pests

CompoundMortality Rate (%)Target Pest
This compound85Aphids
Pyrazole Derivative C70Whiteflies

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Molecular targets and pathways involved include enzymes like kinases, which play a crucial role in cell signaling and regulation. The compound’s ability to bind to these targets and modulate their activity is key to its biological effects.

Comparison with Similar Compounds

Key Findings :

  • Aromatic vs. Alkyl Substituents : Aromatic groups (e.g., 4-isopropylbenzyl, 3-fluorophenyl) enhance antimicrobial activity, likely due to improved hydrophobic interactions with bacterial targets . Alkyl substituents (e.g., butan-2-yl) may reduce polarity, favoring liquid-state physical properties .
  • Electron-Withdrawing Groups : Fluorine atoms (e.g., 3-fluorophenyl) increase metabolic stability and binding specificity, making such derivatives valuable as drug intermediates .

Propargylation and Cyclocondensation

Propargylation of hydroxyl-substituted precursors (e.g., 3-hydroxyphenyl derivatives) followed by cyclocondensation generates pyrazole-carbaldehydes with alkynyl side chains, useful for further functionalization .

Vilsmeier–Haack Reaction

This method is utilized for formyl group introduction at the 4-position of pyrazoles, as seen in the synthesis of 1-substituted benzyl derivatives .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Physical State Melting Point Solubility Reference
1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 190.17 Brown powder N/A Not reported
1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde 152.20 Liquid N/A Soluble in organic solvents
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 188.19 Solid (predicted) N/A Predicted density: 1.32 g/cm³

Insights :

  • The pyrazine-substituted derivative (target compound) is predicted to have higher density and molecular weight compared to alkyl-substituted analogs, which may influence crystallinity and formulation strategies .
  • Fluorinated derivatives (e.g., 3-fluorophenyl) are typically solids, aligning with their use in high-purity pharmaceutical intermediates .

Structural and Crystallographic Data

  • Crystal Structures : Pyrazole-carbaldehydes with 4-fluorophenyl and bromophenyl substituents exhibit planar pyrazole rings, confirmed via X-ray crystallography. Hydrogen bonding involving the formyl group stabilizes crystal packing .
  • SHELX Software : Structural studies of similar compounds rely on SHELX programs for refinement, indicating the importance of computational tools in confirming molecular geometries .

Biological Activity

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with aldehydes or other electrophiles. A common synthetic route includes the condensation of pyrazole with appropriate carbonyl compounds under acidic or basic conditions. The yield and purity of the synthesized compound are typically confirmed using spectroscopic methods such as NMR and IR.

Biological Activities

This compound exhibits a range of biological activities, including:

Antitumor Activity

Recent studies have indicated that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of lung cancer cells (A549) with an IC50 value of approximately 0.46 µM, indicating potent antitumor properties .

Cell Line IC50 (µM) Reference
A5490.46
MCF-70.01
NCI-H4600.03

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies reveal that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances its efficacy against these pathogens .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cytotoxicity in Cancer Therapy : A study demonstrated that derivatives of pyrazole, including this compound, induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound showed a marked reduction in edema and pain responses, suggesting their potential application in treating inflammatory diseases .
  • Antimicrobial Efficacy : Research conducted on various pyrazole derivatives revealed that modifications to the structure can significantly enhance antimicrobial activity, providing insights into designing more effective agents against resistant bacterial strains .

Q & A

What is the most reliable synthetic route for preparing 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde?

Level: Basic
Answer: The compound can be synthesized via the Vilsmeier-Haack reaction , a widely used method for introducing formyl groups into heterocycles. The general procedure involves reacting a pyrazole derivative (e.g., 1-(pyrazin-2-yl)-1H-pyrazol-5(4H)-one) with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions. After quenching with aqueous sodium acetate, the product is purified via column chromatography . Key parameters include strict temperature control (70–80°C) and stoichiometric ratios of DMF to substrate (1.2:1) to minimize side reactions.

How can regioselectivity be controlled during the synthesis of pyrazole-carbaldehyde derivatives?

Level: Advanced
Answer: Regioselectivity is influenced by the electronic and steric properties of substituents on the pyrazole ring. For example, electron-donating groups at the 3-position direct formylation to the 4-position. Advanced strategies include:

  • Catalytic systems : Using ionic liquids or phase-transfer catalysts (e.g., tributylammonium sulfate) to enhance reaction efficiency .
  • Solvent-free conditions : Reducing polarity to favor specific transition states, as demonstrated in the synthesis of pyrazolo[1,2-b]phthalazine derivatives .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Level: Basic
Answer:

  • NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic pyrazine/pyrazole signals.
  • X-ray crystallography : Single-crystal analysis using programs like SHELXL resolves bond lengths and angles, critical for confirming regiochemistry .
  • FT-IR : A strong absorption band at ~1680–1700 cm⁻¹ confirms the aldehyde C=O stretch .

How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structural analysis?

Level: Advanced
Answer: For problematic crystals:

  • Data collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.
  • Refinement : Apply twin laws in SHELXL for twinned data, and employ restraints for disordered regions .
  • Validation tools : Check for consistency using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .

How should bioactivity assays be designed to evaluate antimicrobial properties of such compounds?

Level: Basic
Answer:

  • Strain selection : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria using standardized protocols (CLSI guidelines) .
  • Controls : Include ampicillin or ciprofloxacin as positive controls and DMSO as a solvent control.
  • MIC determination : Use serial dilution (2–256 µg/mL) in Mueller-Hinton broth, with 24–48 hr incubation .

What strategies enable the use of pyrazole-carbaldehydes as intermediates in heterocyclic systems?

Level: Advanced
Answer: The aldehyde group facilitates:

  • Condensation reactions : With amines or hydrazines to form Schiff bases or hydrazones.
  • Cycloadditions : For example, reacting with phthalhydrazide and malononitrile under catalysis to synthesize pyrazolo[1,2-b]phthalazines .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .

How do computational methods aid in predicting the reactivity of pyrazole-carbaldehydes?

Level: Advanced
Answer:

  • DFT calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to predict electrophilic/nucleophilic sites.
  • Docking studies : Model interactions with bacterial targets (e.g., E. coli DNA gyrase) to rationalize bioactivity .

What structural modifications enhance the antimicrobial potency of pyrazole-carbaldehydes?

Level: Advanced
Answer: SAR studies indicate:

  • Electron-withdrawing substituents : Fluorine or chlorine at the pyrazine 2-position increases lipophilicity and membrane penetration .
  • Bulkier groups : tert-Butyl or benzyl at the pyrazole 1-position improves binding to hydrophobic enzyme pockets .

Why are solvent-free conditions advantageous in synthesizing pyrazole-carbaldehyde derivatives?

Level: Advanced
Answer: Solvent-free reactions:

  • Reduce purification complexity and environmental impact.
  • Enhance reaction rates by increasing effective molarity, as seen in the synthesis of fused heterocycles using [Bu₃NH][HSO₄] catalysis .

How should researchers handle discrepancies in crystallographic data refinement?

Level: Advanced
Answer:

  • Data reprocessing : Reintegrate diffraction images with alternative indexing (e.g., in XDS or DIALS).
  • Model adjustment : Refine occupancy for disordered atoms or apply SWAT commands in SHELXL to stabilize convergence .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde
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1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde

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